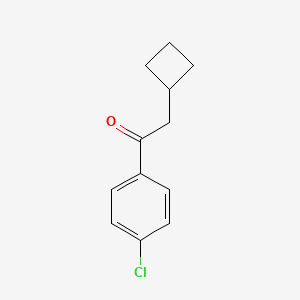
1-(4-Chlorophenyl)-2-cyclobutylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(4-chlorophenyl)-2-cyclobutyl-, also known as 1-(4-chlorophenyl)-2-cyclobutylethanone, is an organic compound with the molecular formula C12H13ClO. This compound is characterized by the presence of a chlorophenyl group and a cyclobutyl group attached to an ethanone backbone. It is a derivative of acetophenone and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-cyclobutylethanone typically involves the Friedel-Crafts acylation reaction. In this process, 4-chlorobenzoyl chloride reacts with cyclobutylmagnesium bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Friedel-Crafts Acylation:
Industrial Production Methods
Industrial production of 1-(4-chlorophenyl)-2-cyclobutylethanone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is continuously monitored for temperature and pressure to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-chlorophenyl)-2-cyclobutylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-2-cyclobutylethanone has several scientific research applications across different fields:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-2-cyclobutylethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors in biological systems. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-(4-chlorophenyl)-2-cyclobutylethanone can be compared with other similar compounds, such as:
Acetophenone: The parent compound, which lacks the cyclobutyl group.
4-Chloroacetophenone: Similar structure but without the cyclobutyl group.
Cyclobutylacetophenone: Similar structure but without the chlorophenyl group.
Uniqueness
The presence of both the chlorophenyl and cyclobutyl groups in 1-(4-chlorophenyl)-2-cyclobutylethanone imparts unique chemical and biological properties, making it distinct from its analogs
Eigenschaften
CAS-Nummer |
102580-67-6 |
|---|---|
Molekularformel |
C12H13ClO |
Molekulargewicht |
208.68 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2-cyclobutylethanone |
InChI |
InChI=1S/C12H13ClO/c13-11-6-4-10(5-7-11)12(14)8-9-2-1-3-9/h4-7,9H,1-3,8H2 |
InChI-Schlüssel |
IQZRCWGUAHAXKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)CC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


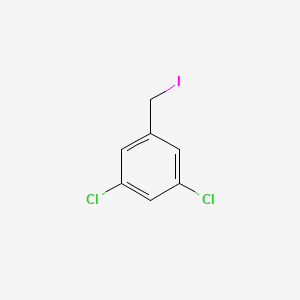

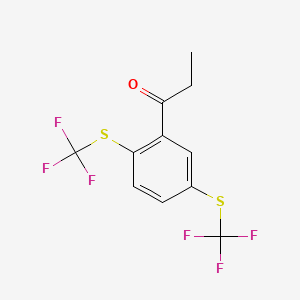


![4-{(E)-[3-(4-Carboxyanilino)prop-2-en-1-ylidene]amino}benzoic acid](/img/structure/B14070832.png)
![{4-[Butyl(ethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14070835.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-8-amine](/img/structure/B14070847.png)
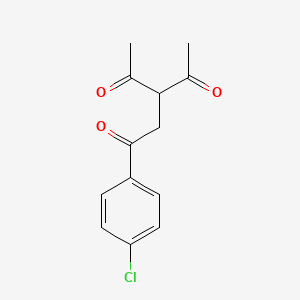
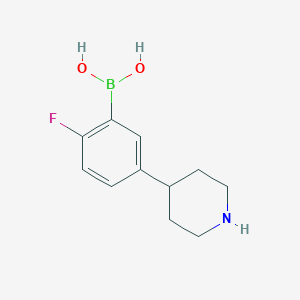
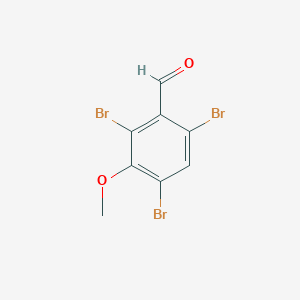
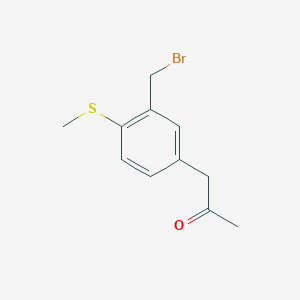

![[3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14070898.png)
